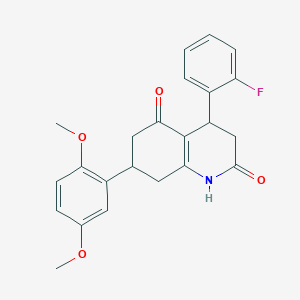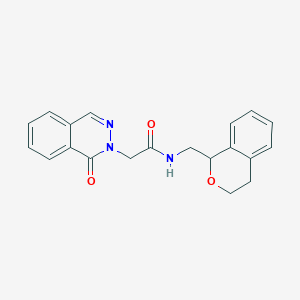![molecular formula C18H19N3O2S B5586578 1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5586578.png)
1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the compound , often involves cyclocondensation reactions and the utilization of various intermediates and reagents to achieve the desired structural framework. For example, the synthesis of related pyrazole compounds has been achieved through reactions involving ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to the formation of pyrazolin-5-ones, indicating a possible pathway for synthesizing similar structures (Shandala et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals a complex array of interactions and conformational behaviors. For instance, X-ray crystallography studies have shown the three-dimensional structures of similar compounds, where twisted conformations between rings and various hydrogen bond interactions form a 3D network, offering insights into the molecular geometry and electronic structures of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives encompasses a range of interactions, from hydrogen bonding to electrophilic and nucleophilic regions on the molecular surface, influenced by the compound’s structure. The synthesis pathways often involve key reactions such as the cyclocondensation and reactions with hydrazine hydrate, indicative of the compound’s ability to undergo chemical transformations (Shandala et al., 1984).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, play a crucial role in the compound's applicability in research. For instance, similar pyrazole compounds have been found to be thermally stable up to certain temperatures, and their solubility in various solvents has been studied to understand the solvent effects on structural parameters (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction potential, are critical for the compound's use in further chemical synthesis and applications. The electrophilic and nucleophilic regions identified through computational studies indicate the molecule's areas prone to reactions, providing a foundation for predicting its behavior in chemical processes (Kumara et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-(1-thiophen-2-ylpropan-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13(10-15-6-5-9-24-15)20-18(22)14-11-19-21(12-14)16-7-3-4-8-17(16)23-2/h3-9,11-13H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACXQVFUHLBMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5586500.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586505.png)


![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5586525.png)
![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5586566.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5586593.png)
![4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5586596.png)

![S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate](/img/structure/B5586603.png)
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)